1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring
Mechanism of Action
Target of Action
Similar compounds such as n-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Mode of Action
This could result in changes in the function of these proteins and enzymes .
Biochemical Pathways
Based on the potential targets mentioned above, it could be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan in fungi .
Result of Action
Given its potential targets, it could be hypothesized that the compound may disrupt the integrity of the fungal cell wall, leading to potential antifungal effects .
Biochemical Analysis
Cellular Effects
Related compounds have shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .
Dosage Effects in Animal Models
A related compound, Cenobamate, showed beneficial ED50 and protective index values in the maximal electroshock (MES) test and the 6 Hz (32 mA) test .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
A related compound, Translocator protein (TSPO), is primarily found in the outer mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the cyclization of 2-chlorophenylacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of 1-(2-chlorophenyl)pyrrolidine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 1-(2-chlorophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives such as:
1-Phenyl-1H-pyrrole-2,5-dione: Lacks the chlorine substituent, which may affect its biological activity.
1-(2-Bromophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromine substituent, which may lead to different reactivity and biological properties.
1-(2-Methylphenyl)-1H-pyrrole-2,5-dione: Contains a methyl group instead of chlorine, which can influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOXMCRYWDRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152794 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-24-3 | |
Record name | (o-Chlorophenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the chlorine atom on the phenyl ring of N-chlorophenylmaleimide influence its copolymerization with vinyl acetate?
A1: Research indicates that the position of the chlorine atom significantly impacts the copolymerization kinetics of N-chlorophenylmaleimide isomers with vinyl acetate []. N-(2-Chlorophenyl)maleimide exhibits the strongest tendency for cross-propagation, meaning it readily reacts with vinyl acetate radicals during polymerization. In contrast, N-(4-Chlorophenyl)maleimide shows a higher propensity for homopolymerization, indicating a preference to react with its own monomer type. These differences highlight the influence of steric and electronic effects exerted by the chlorine atom's position on the reactivity of the maleimide ring.
Q2: What are the potential applications of copolymers incorporating N-(2-Chlorophenyl)maleimide?
A2: Copolymers containing N-(2-Chlorophenyl)maleimide units have shown promise in membrane technology for ethanol-water separation []. Membranes synthesized from styrene and N-(2-Chlorophenyl)maleimide copolymers exhibited high separation factors for concentrated ethanol solutions, indicating their potential for applications requiring selective permeation and purification processes. The presence of the chlorine atom and its specific position likely contribute to the polymer's affinity for water molecules, influencing its separation capabilities.
Q3: How does the thermal stability of copolymers vary depending on the isomer of N-chlorophenylmaleimide used?
A3: The thermal stability of vinyl acetate copolymers is influenced by the specific isomer of N-chlorophenylmaleimide incorporated into the polymer backbone []. Research shows that copolymers with N-(3-Chlorophenyl)maleimide units exhibit the highest thermal stability, followed by those containing N-(4-Chlorophenyl)maleimide, and lastly, N-(2-Chlorophenyl)maleimide. These variations in thermal properties likely stem from differences in the strength of intermolecular interactions between polymer chains, influenced by the chlorine atom's position and its effect on the polymer's overall structure.
Q4: Why is N-(2-Chlorophenyl)maleimide incorporated into resin compositions for absorbing catalysts?
A4: The inclusion of N-(2-Chlorophenyl)maleimide in resin compositions is linked to its ability to enhance the adsorption of catalytic metal ions []. The presence of both the imide group and the chlorine atom within the molecule's structure likely contributes to its interaction with metal ions. This property proves valuable in applications such as forming metallic patterns, where the resin composition facilitates the selective deposition of metal by controlling the adsorption and subsequent reduction of metal ions onto specific areas.
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